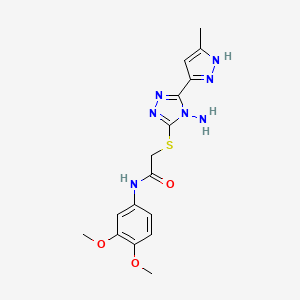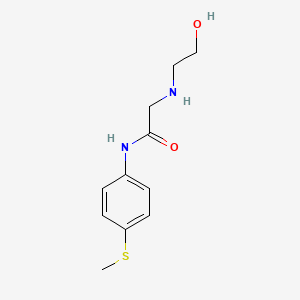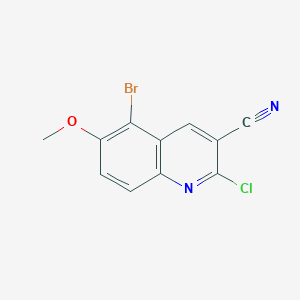
4'-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is a complex organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound is characterized by the presence of a butyl group and a nonafluorononyl chain, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, where a butyl halide reacts with the bithiophene core in the presence of a strong base.
Attachment of the Nonafluorononyl Chain: The nonafluorononyl chain can be attached through a nucleophilic substitution reaction, where a nonafluorononyl halide reacts with the bithiophene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
Applications De Recherche Scientifique
4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: It can be used in the development of biosensors and bioelectronic devices due to its unique electronic properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mécanisme D'action
The mechanism of action of 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in electronic and optoelectronic applications. Its interaction with biological molecules can also lead to changes in cellular signaling pathways, making it useful in biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Butyl-3-fluorobiphenyl
- 4’'-Butyl-4-bromo-3-fluorobiphenyl
- 3-(4-N-butylphenyl)thiophenol
- 1-butyl-4-(3-methylphenyl)benzene
Uniqueness
Compared to similar compounds, 4’-Butyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene stands out due to its nonafluorononyl chain, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Propriétés
Numéro CAS |
919079-94-0 |
|---|---|
Formule moléculaire |
C21H23F9S2 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
2-(4-butylthiophen-2-yl)-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)thiophene |
InChI |
InChI=1S/C21H23F9S2/c1-2-3-7-14-12-16(32-13-14)17-15(9-11-31-17)8-5-4-6-10-18(22,23)19(24,25)20(26,27)21(28,29)30/h9,11-13H,2-8,10H2,1H3 |
Clé InChI |
HJAXMZVXQFFGLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CSC(=C1)C2=C(C=CS2)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12629838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)

![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)


![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)

![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)

